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Compound of Interest

Compound Name: Cyclobutanol

Cat. No.: B046151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclobutanol, focusing on its

unique properties as a strained four-membered ring system. The inherent ring strain in

cyclobutanol dictates its reactivity, conformational preferences, and spectroscopic

characteristics, making it a versatile building block in organic synthesis and a molecule of

increasing interest in medicinal chemistry. This guide delves into the thermochemical,

spectroscopic, and reactive nature of cyclobutanol, offering detailed experimental protocols

and quantitative data to support its application in research and drug development.

The Energetic Landscape of a Strained Ring
The cyclobutane ring is characterized by significant ring strain, a consequence of both angle

strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing

interactions of adjacent hydrogen atoms).[1][2] This inherent instability is a driving force for

many of the characteristic reactions of cyclobutanol and can be quantified through

thermochemical data.

Thermochemical Data
The strain energy of the cyclobutane ring is estimated to be approximately 26.3 kcal/mol.[1]

This high potential energy state makes cyclobutanol and its derivatives kinetically reactive in

transformations that lead to the opening or rearrangement of the four-membered ring. The

following table summarizes key thermochemical properties of cyclobutanol.
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Property Value Units Reference(s)

Standard Liquid

Enthalpy of

Combustion

(ΔcH°liquid)

-2518.2 ± 0.67 kJ/mol [3]

Standard Liquid

Enthalpy of Formation

(ΔfH°liquid)

-199 kJ/mol [3]

Enthalpy of

Vaporization (ΔvapH°)
51.8 ± 0.8 kJ/mol [4]

Strain Energy

(Cyclobutane)
~26.3 kcal/mol [1]

Conformational Landscape and Structural
Parameters
To alleviate some of the torsional strain, the cyclobutane ring is not planar but exists in a

puckered or "butterfly" conformation.[5] In cyclobutanol, the hydroxyl group can occupy either

an equatorial (Eq) or axial (Ax) position on the bent ring. Further conformational complexity

arises from the rotation of the hydroxyl group, leading to trans (t) and gauche (g) rotamers.

Studies have shown that the equatorial conformer is more stable than the axial one. The most

stable conformer is the equatorial-trans (Eq-t), followed closely by the equatorial-gauche (Eq-

g).[6] At ambient temperature, it is estimated that these two conformers exist in an approximate

1:1 ratio, with a very small percentage of the axial-gauche (Ax-g) conformer present.[6]

The structural parameters of the most stable Eq-t conformer have been determined and are

presented in the table below.
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Parameter Value Units Reference(s)

C1-C4 Bond Distance 1.547 (5) Å [6]

C4-C6 Bond Distance 1.552 (5) Å [6]

C-O Bond Distance 1.416 (5) Å [6]

∠C6C4C1 Bond

Angle
86.6 (5) ° [6]

∠C4C1C5 Bond

Angle
88.9 (5) ° [6]

∠C6C5C1C4 Dihedral

Angle
22.8 (5) ° [6]

Spectroscopic Signature of a Strained Alcohol
The unique structural and electronic properties of cyclobutanol are reflected in its

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of cyclobutanol provide valuable information about the

connectivity and chemical environment of its atoms.
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Nucleus
Chemical Shift
(ppm)

Multiplicity Assignment Reference(s)

¹H ~4.23 Multiplet CH-OH [7]

¹H ~2.46 Multiplet Ring CH₂ [7]

¹H ~2.24 Multiplet Ring CH₂ [7]

¹H ~1.5-2.1 Multiplet Ring CH₂ [7]

¹³C ~67.9 CH C-OH [8]

¹³C ~33.5 CH₂ Ring CH₂ [8]

¹³C ~13.2 CH₂ Ring CH₂ [8]

Infrared (IR) Spectroscopy
The IR spectrum of cyclobutanol is characterized by the presence of a strong, broad

absorption band for the hydroxyl group and absorptions corresponding to the C-H and C-O

stretching vibrations.

Wavenumber
(cm⁻¹)

Intensity Assignment Reference(s)

~3350 Strong, Broad O-H Stretch [9][10]

~2980 Strong
C-H Stretch

(asymmetric)
[9]

~2880 Strong
C-H Stretch

(symmetric)
[9]

~1060 Strong C-O Stretch [9]

Mass Spectrometry (MS)
The mass spectrum of cyclobutanol shows a molecular ion peak and characteristic

fragmentation patterns resulting from the strained ring structure. The base peak is often

observed at m/z 44.[11][12]
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m/z Relative Intensity
Proposed
Fragment

Reference(s)

72 Low [M]⁺ [12]

57 Moderate [M - CH₃]⁺ [11]

54 Moderate [M - H₂O]⁺ [11]

44 100 (Base Peak) [C₂H₄O]⁺ [11][12]

43 High [C₃H₇]⁺ [11]

Reactivity Driven by Strain Release
The high ring strain of cyclobutanol is a key determinant of its chemical reactivity. Reactions

that lead to the opening or rearrangement of the four-membered ring are often

thermodynamically favorable.

Oxidation to Cyclobutanone
Cyclobutanol can be readily oxidized to cyclobutanone using various oxidizing agents.[13]

This reaction is a fundamental transformation in organic synthesis, providing access to a

versatile ketone intermediate.

Cyclobutanol

Cyclobutanone

Oxidation

[O]
(e.g., PCC, DMP, CrO₃)
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Caption: Oxidation of cyclobutanol to cyclobutanone.

Dehydration to Cyclobutene
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Acid-catalyzed dehydration of cyclobutanol leads to the formation of cyclobutene, another

strained cyclic molecule with unique reactivity.[13]
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Cyclobutene
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H⁺, Δ

H₂O
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Caption: Dehydration of cyclobutanol to cyclobutene.

Ring-Opening Reactions
Under certain conditions, the strained cyclobutane ring can be opened. For instance, reaction

with a strong acid and a nucleophile can lead to the formation of a linear compound, driven by

the release of ring strain.[13][14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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